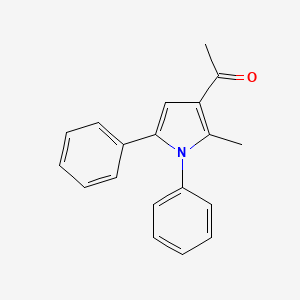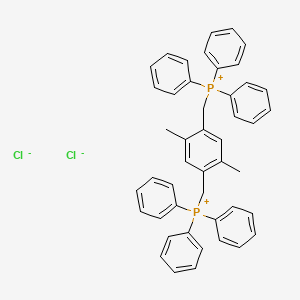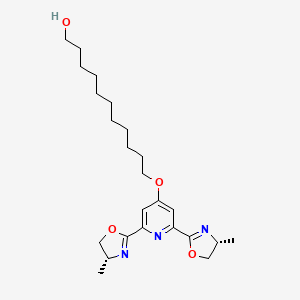
11-((2,6-Bis((R)-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol is a complex organic compound with a molecular formula of C26H41N3O4. This compound features a pyridine ring substituted with two oxazoline groups and an undecanol chain. It is primarily used in research and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol typically involves multiple steps:
Formation of the Oxazoline Rings: The oxazoline rings are synthesized by reacting 2-amino-2-methyl-1-propanol with an appropriate carboxylic acid derivative under dehydrating conditions.
Substitution on Pyridine: The oxazoline rings are then introduced to the pyridine ring through a nucleophilic substitution reaction.
Attachment of the Undecanol Chain: The final step involves the attachment of the undecanol chain to the pyridine ring via an etherification reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxazoline rings can be reduced to form oxazolidines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of oxazolidines.
Substitution: Various substituted pyridine derivatives.
科学研究应用
11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The oxazoline rings and pyridine moiety play crucial roles in binding to these targets, modulating their activity and leading to desired biological effects.
相似化合物的比较
Similar Compounds
- 11-((2,6-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
- 11-((2,6-Bis(®-4-benzyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol
Uniqueness
Compared to similar compounds, 11-((2,6-Bis(®-4-methyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)undecan-1-ol exhibits unique properties due to the presence of methyl groups on the oxazoline rings. This structural feature enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound in research and industrial applications.
属性
分子式 |
C24H37N3O4 |
|---|---|
分子量 |
431.6 g/mol |
IUPAC 名称 |
11-[2,6-bis[(4R)-4-methyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-4-yl]oxyundecan-1-ol |
InChI |
InChI=1S/C24H37N3O4/c1-18-16-30-23(25-18)21-14-20(15-22(27-21)24-26-19(2)17-31-24)29-13-11-9-7-5-3-4-6-8-10-12-28/h14-15,18-19,28H,3-13,16-17H2,1-2H3/t18-,19-/m1/s1 |
InChI 键 |
OTZXFMHUSKDEPG-RTBURBONSA-N |
手性 SMILES |
C[C@@H]1COC(=N1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C)OCCCCCCCCCCCO |
规范 SMILES |
CC1COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)C)OCCCCCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-amino-2-ethyl-5H-pyrazolo[1,5-b][1,2,4]triazole-6-carboxylic acid](/img/structure/B12883893.png)
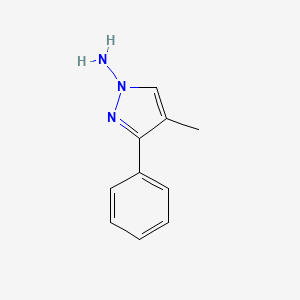
![4-Methyl-2-[(1H-pyrrole-2-carbonyl)oxy]pentanoic acid](/img/structure/B12883901.png)
![Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-](/img/structure/B12883914.png)
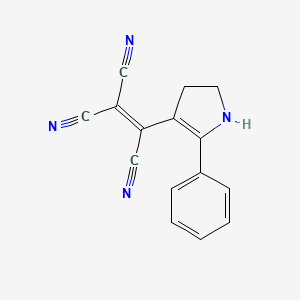
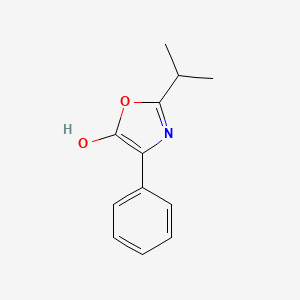


![2-(Carboxy(hydroxy)methyl)-5-fluorobenzo[d]oxazole](/img/structure/B12883934.png)
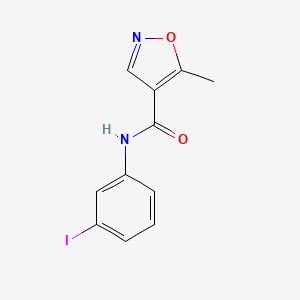
![6,9-dihydroxy-5-iminobenzo[g]quinolin-10(5H)-one](/img/structure/B12883959.png)
